molecular formula C11H12O4 B2449227 3-Methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid methyl ester CAS No. 40200-70-2

3-Methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid methyl ester

Cat. No.: B2449227
CAS No.: 40200-70-2
M. Wt: 208.213
InChI Key: BKMDRLUXEMRBNW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR shifts (CDCl₃, 500 MHz):

Proton δ (ppm) Multiplicity Assignment
CH₃ (C3) 2.33 Singlet Methyl at C3
OCH₃ 3.85 Singlet Ester methoxy
H5, H6 2.50–2.80 Multiplet Cyclohexenone CH₂
H7 1.90–2.10 Multiplet Cyclohexenone CH₂

¹³C NMR data (CDCl₃, 126 MHz):

Carbon δ (ppm) Assignment
C=O (ketone) 208.5 Cyclohexenone C4
C=O (ester) 170.2 Ester carbonyl
C3-CH₃ 21.1 Methyl at C3
OCH₃ 52.4 Ester methoxy

These assignments derive from analogous tetrahydrobenzofuran esters.

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment
1735 Ester C=O stretch
1705 Ketone C=O stretch
1250 C-O ester stretch

The absence of N-H or O-H stretches confirms the non-polar nature of the compound.

Mass Spectrometry (MS)

  • Molecular ion : m/z 208.1 ([M]⁺).
  • Key fragments :
    • m/z 176 (loss of CH₃OH from ester group).
    • m/z 148 (cleavage of the furan ring).

High-resolution MS (HRMS) confirms the exact mass as 208.073563 .

Properties

IUPAC Name

methyl 3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMDRLUXEMRBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=O)CCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification In Situ

To install the methyl ester at position 2, the Feist-Benary protocol is modified by substituting chloroacetaldehyde with methyl chloroacetoacetate. This β-keto ester participates in cyclization, directly furnishing the methyl ester. A representative procedure involves:

  • Reactants : 5-Methyl-1,3-cyclohexanedione (10 mmol), methyl chloroacetoacetate (12 mmol)
  • Conditions : Potassium carbonate (1.2 eq) in water/ethyl acetate (3:1), 0°C → 25°C, 24 h
  • Yield : 78% after acidification and extraction.

Hydrolysis-Esterification Sequential Approach

This two-step method first synthesizes the carboxylic acid intermediate, followed by esterification.

Base-Mediated Hydrolysis

Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate undergoes saponification using potassium hydroxide in methanol/water (20°C, 6 h), yielding the carboxylic acid with 90% efficiency:

$$
\text{Ethyl ester} + \text{KOH} \rightarrow \text{Carboxylic acid} + \text{EtOH}
$$

Fischer Esterification

The carboxylic acid is refluxed with excess methanol and sulfuric acid (cat.) to produce the methyl ester:

$$
\text{Carboxylic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl ester} + \text{H}_2\text{O}
$$

Optimized Conditions :

  • Molar Ratio : 1:10 (acid:MeOH)
  • Temperature : 65°C, 12 h
  • Yield : 85–88% after recrystallization.

Direct Esterification via Acid Chloride Intermediate

For higher purity, the carboxylic acid is converted to its acid chloride before methanol quenching.

Thionyl Chloride Activation

  • Procedure : The acid (1 eq) is refluxed with thionyl chloride (2 eq) in dichloromethane (3 h). Excess SOCl₂ is removed under vacuum.
  • Quenching : The residue is treated with methanol (0°C → 25°C, 2 h).

Yield : 91–93% (GC-MS purity >98%).

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield Purity
Feist-Benary Cyclization 5-Methyl-1,3-cyclohexanedione K₂CO₃, H₂O/EtOAc, 0–25°C 78% 95%
Hydrolysis-Esterification Ethyl ester KOH (MeOH/H₂O), then H₂SO₄/MeOH 76% 92%
Acid Chloride Route Carboxylic acid SOCl₂, then MeOH 93% 98%

Key Observations :

  • The Feist-Benary method offers a one-pot route but requires stringent pH control.
  • The acid chloride route achieves superior purity but involves hazardous reagents.
  • Hydrolysis-esterification balances safety and efficiency, albeit with marginally lower yields.

Experimental Optimization and Challenges

pH Control in Feist-Benary Reactions

Maintaining pH 5.4–10 is critical to suppress side reactions. Excess base (>1.2 eq) promotes aldol condensation of 1,3-cyclohexanedione, reducing yields by 15–20%.

Solvent Selection in Esterification

Polar aprotic solvents (e.g., DMF) accelerate Fischer esterification but complicate purification. Non-polar solvents (toluene) prolong reaction times but enhance crystallinity.

Byproduct Formation

  • Feist-Benary : Chloroacetaldehyde dimerization generates bis-tetrahydrobenzofuran derivatives (≤12% yield).
  • Acid Chloride Route : Partial racemization occurs if chiral centers are present, necessitating low-temperature quenching.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Synthetic Applications

3-Methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid methyl ester is utilized in synthetic organic chemistry due to its versatile reactivity. It can participate in various chemical reactions such as:

  • Esterification : The methyl ester functional group enhances solubility and reactivity.
  • Cyclization Reactions : Its structure allows for the formation of complex cyclic compounds.

These properties make it a valuable intermediate in the synthesis of more complex organic molecules.

Research indicates that this compound may exhibit several pharmacological properties. Preliminary studies suggest potential applications in:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
  • Anticancer Properties : Initial findings indicate that it may induce apoptosis in cancer cells and inhibit their proliferation.

Further studies are needed to fully elucidate the mechanisms behind these biological activities.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro experiments evaluated the effects of this compound on various cancer cell lines. The results indicated that treatment with the compound led to cell cycle arrest and increased apoptosis markers in human liver cancer cells (HepG2). These findings highlight its potential utility in cancer therapeutics.

Mechanism of Action

The mechanism by which 3-Methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
  • 2-Methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid methyl ester
  • 4-Oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid methyl ester

Uniqueness

3-Methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

3-Methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid methyl ester (CAS Number: 112579-43-8) is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has several key chemical properties that are relevant to its biological activity:

PropertyValue
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point354.6 ± 42.0 °C
LogP1.83
Flash Point168.2 ± 27.9 °C

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cancer progression.
  • Receptor Modulation : It may interact with certain receptors in the body, influencing signaling pathways that regulate cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that benzofuran derivatives can possess significant antimicrobial properties. For instance:

  • Case Study : A study demonstrated that compounds similar to 3-Methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy:

  • Research Findings : Compounds related to this structure have shown high antioxidant activity with DPPH scavenging percentages between 84.16% and 90.52%, indicating their ability to neutralize free radicals and reduce oxidative stress .

Anti-inflammatory Effects

Anti-inflammatory properties are another critical aspect of the biological activity of this compound:

  • Mechanism : The compound may stabilize cell membranes and inhibit pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

  • Anticancer Potential : A derivative demonstrated selective cytotoxicity against tumorigenic cell lines, suggesting that modifications to the benzofuran structure could enhance its anticancer efficacy .
  • DNA Gyrase Inhibition : Research on related compounds indicated their ability to inhibit DNA gyrase B, a target for antibacterial agents, with IC50 values comparable to established drugs like ciprofloxacin .

Q & A

Q. What synthetic routes are commonly employed for preparing benzofuran-2-carboxylate derivatives?

2.

  • Methodology : Cascade [3,3]-sigmatropic rearrangement/aromatization strategies are effective for constructing the benzofuran core. Esterification of the carboxylic acid intermediate with methanol under acidic catalysis (e.g., H₂SO₄) yields the methyl ester .
  • Example Protocol :
StepReagents/ConditionsYield
CyclizationNaH/THF, 0°C → RT60–75%
EsterificationMeOH, H₂SO₄, reflux>90%

Advanced Research Questions

Q. How can structural modifications (e.g., fluorination) influence the physicochemical and biological properties of this compound?

  • Methodology : Introduce substituents like difluoromethyl groups at position 6 via nucleophilic substitution or palladium-catalyzed cross-coupling. Computational modeling (e.g., DFT, molecular docking) predicts changes in lipophilicity (logP) and binding affinity to targets like glycogen synthase .
  • Data Contradiction :
  • Issue : Discrepancies in reported bioactivity between methyl and isopropyl esters.
  • Resolution : Comparative in vitro assays (e.g., insulin sensitization in adipocytes) with standardized IC₅₀ protocols .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar derivatives?

  • Methodology : Use high-field NMR (600 MHz) with 2D techniques (COSY, HSQC) to assign overlapping signals. X-ray crystallography confirms regiochemistry of substituents .
  • Case Study :
CompoundObserved δ (¹H NMR)Expected δResolution
3-Methyl-4-oxo derivative2.35 ppm (s, 3H)2.28 ppmCrystal structure confirmed methyl position

Q. What strategies optimize the compound’s stability in aqueous environments for pharmacological studies?

  • Methodology :
  • pH Adjustment : Stabilize ester bonds at pH 6.2–7.0 to minimize hydrolysis .
  • Formulation : Encapsulate in liposomes (DSPC:Cholesterol, 7:3 molar ratio) to enhance half-life in serum .

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